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Abstract

ST034307 is a potent and highly selective small-molecule inhibitor of adenylyl cyclase 1 (AC1),
an enzyme pivotal in neuronal signaling and pain pathways.[1][2] This document provides a
comprehensive overview of the pharmacological properties of ST034307, including its
mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and interaction with
key signaling cascades. Experimental data robustly support the potential of ST034307 as a
novel analgesic agent that may circumvent the tolerance issues associated with traditional
opioid therapies.[1][3]

Introduction

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic
AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes.[2]
The AC1 isoform, predominantly expressed in the nervous system, is stimulated by
calcium/calmodulin and has been genetically and pharmacologically validated as a key player
in pain perception and opioid dependence.[3][4] The development of selective AC1 inhibitors
like ST034307 offers a promising therapeutic strategy for pain management.[2][5] ST034307, a
chromone derivative, has demonstrated significant analgesic properties in various preclinical
pain models without inducing tolerance.[2][3]
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Physicochemical Properties

A summary of the key physicochemical properties of ST034307 is presented in the table below.

Property Value Reference
Molecular Formula C10H4Cl402 [1]
Molecular Weight 297.95 g/mol [1]
CAS Number 133406-29-8 [1]

- Soluble to 100 mM in DMSO
Solubility ] [1]
and to 20 mM in ethanol

Mechanism of Action

ST034307 exerts its pharmacological effects through the direct inhibition of adenylyl cyclase 1.
[2] Molecular docking studies predict that ST034307 binds to a unique site at the interface of
the Cla and C2a catalytic domains of AC1, adjacent to the ATP binding pocket.[2][6] This
interaction is thought to disrupt the structure of the enzyme's catalytic domain, leading to its
inhibition.[2] Notably, ST034307 is not a P-site inhibitor, which is a class of non-competitive AC
inhibitors.[4]

Signaling Pathway of ST034307 Action

The following diagram illustrates the signaling pathway affected by ST034307.
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ST034307 directly inhibits AC1, reducing cCAMP production.

In Vitro Pharmacology

The in vitro activity of ST034307 has been characterized in various cell-based and membrane
assays.

Potency and Selectivity
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ST034307 is a potent inhibitor of AC1 with an ICso of 2.3 pM.[1] It exhibits remarkable
selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, including the closely

related AC8, against which it shows no significant activity.[1][4]

Adenylyl Cyclase Isoform Inhibition by ST034307 Reference

AC1 ICs0=2.3 uM [1]
Potentiation of PMA-stimulated

AC2 o [4]
activity

AC3 No significant inhibition [4]

AC4 No significant inhibition [4]
No significant inhibition (slight

AC5 o [4]
potentiation)
No significant inhibition (slight

AC6 o [4]
potentiation)

AC7 No significant inhibition [4]

ACS8 No significant inhibition [1]

AC9 No significant inhibition [4]

Interaction with p-Opioid Receptor Signaling

ST034307 enhances the p-opioid receptor (MOR)-mediated inhibition of AC1.[4] Furthermore, it
has been shown to block the heterologous sensitization of AC1 that occurs after chronic MOR

activation, a cellular mechanism linked to opioid tolerance.[4][5]
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ST034307 enhances MOR signaling and blocks tolerance.

In Vivo Pharmacology

ST034307 has demonstrated significant analgesic efficacy in multiple rodent models of pain.

Analgesic Efficacy
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Route of
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ion
Formalin-
induced Subcutaneou  Reduction in
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Pain
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) Subcutaneou  Reduction in
induced Mouse o 0.92 mg/kg [2]
) ) S writhing
Visceral Pain
Acid-
Rescue of
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) Mouse nesting - [2]
Nesting s ,
) behavior
Behavior
CFA-induced )
Relief of
Inflammatory Mouse Intrathecal ) 0.28 ug [4]
Pai allodynia
ain

Importantly, chronic administration of ST034307 does not lead to the development of analgesic

tolerance.[2]

Pharmacokinetics

Following a single subcutaneous injection of 10 mg/kg in mice, ST034307 exhibits the following

pharmacokinetic profile:

Parameter Value Time Point Reference
Peak Plasma ]

) 1.82 + 0.39 uM 60 minutes [2]
Concentration (Cmax)
Brain Penetration Undetectable Up to 240 minutes [2]

The lack of brain penetration suggests that the analgesic effects of subcutaneously

administered ST034307 may be mediated peripherally.[2] This is supported by the finding that it
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reduces cAMP concentration in the dorsal root ganglia (DRG).[2]

Experimental Protocols
In Vitro cAMP Accumulation Assay

HEK293 cells stably expressing AC1 (HEK-ACL1) are used. Cells are treated with ST034307 at
various concentrations before stimulation with an AC activator (e.g., forskolin or a Gs-coupled
receptor agonist like isoproterenol).[4] The intracellular cCAMP levels are then measured using a
competitive immunoassay.[4]

Stimulate with . Measure cAMP
HEK-ACL1 Cell Culture [——-RAGRSgokclklors L R—— Cell Lysis [— (Immunoassay)

Click to download full resolution via product page

Workflow for in vitro cAMP accumulation assay.

In Vivo Formalin-Induced Inflammatory Pain Model

Male C57BL/6J mice are used. Following subcutaneous administration of ST034307 or vehicle,
a dilute formalin solution is injected into the plantar surface of the hind paw.[2] The time spent
licking the injected paw is then recorded over a specified period, typically divided into an acute
phase (0-10 minutes) and an inflammatory phase (16-40 minutes).[2]

Pharmacokinetic Studies

Male C57BL/6J mice receive a single subcutaneous injection of ST034307 (10 mg/kg). At
various time points post-injection, blood and brain samples are collected.[2] Plasma is
separated by centrifugation. ST034307 concentrations in plasma and brain homogenates are
quantified by tandem mass spectroscopy coupled with HPLC.[2]

Safety and Tolerability

In preclinical studies, ST034307 did not cause significant disruptions in normal mouse
behavior, as assessed by the nesting model.[2] Unlike morphine, it did not reduce nesting
behavior at analgesic doses.[2] However, further comprehensive safety and toxicology studies
are required to fully characterize its safety profile.
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Conclusion

ST034307 is a highly selective and potent inhibitor of adenylyl cyclase 1 with demonstrated
analgesic efficacy in multiple preclinical pain models. Its unique mechanism of action and
favorable preclinical profile, particularly its lack of tolerance development, position it as a
promising candidate for the development of a new class of non-opioid analgesics. Further
investigation into its clinical potential is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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